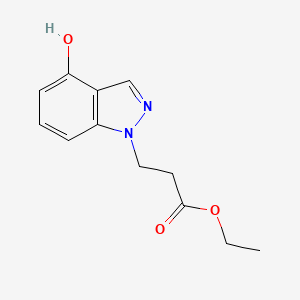
3'-deoxy-6-O-methylinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-6-O-methylinosine is a potent nucleoside analog utilized in the biomedicine field as an antiviral agent. It exhibits significant inhibitory activity against a wide range of viral infections, particularly targeting RNA viruses. The molecular formula of 3’-deoxy-6-O-methylinosine is C11H14N4O4, and it has a molecular weight of 266.25 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-deoxy-6-O-methylinosine involves multiple steps, including the protection of hydroxyl groups, selective methylation, and deprotection. One common method involves the use of methyl iodide as a methylating agent in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3’-deoxy-6-O-methylinosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-6-O-methylinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3’-deoxy-6-O-methylinosine, such as alcohols, amines, and substituted nucleosides.
Aplicaciones Científicas De Investigación
3’-Deoxy-6-O-methylinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleoside metabolism and RNA editing.
Medicine: It is investigated for its antiviral properties and potential therapeutic applications against RNA viruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
Mecanismo De Acción
The mechanism of action of 3’-deoxy-6-O-methylinosine involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This inhibits viral replication and reduces the viral load in infected cells. The compound targets RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses .
Comparación Con Compuestos Similares
Similar Compounds
Inosine: A purine nucleoside involved in purine metabolism.
2’-Deoxyinosine: A deoxyribonucleoside analog used in DNA synthesis studies.
6-O-Methylinosine: A methylated derivative of inosine with similar antiviral properties
Uniqueness
3’-Deoxy-6-O-methylinosine is unique due to its specific structural modifications, which enhance its antiviral activity and stability compared to other nucleoside analogs. Its ability to selectively target RNA viruses makes it a valuable compound in antiviral research.
Propiedades
Fórmula molecular |
C11H14N4O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(2R,3R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O4/c1-18-10-8-9(12-4-13-10)15(5-14-8)11-7(17)2-6(3-16)19-11/h4-7,11,16-17H,2-3H2,1H3/t6-,7+,11+/m0/s1 |
Clave InChI |
QKHSJWMRKTZSRT-MVKOHCKWSA-N |
SMILES isomérico |
COC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
SMILES canónico |
COC1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


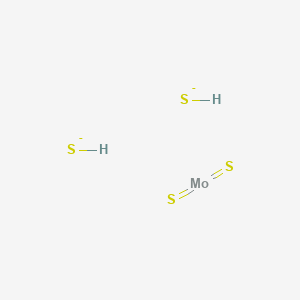
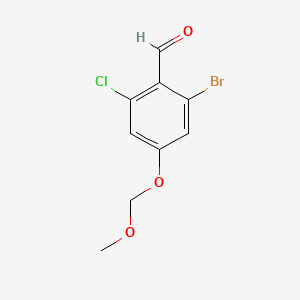
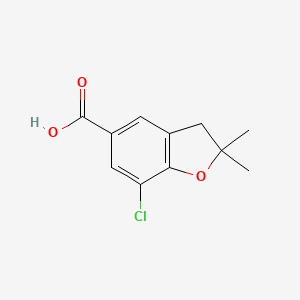

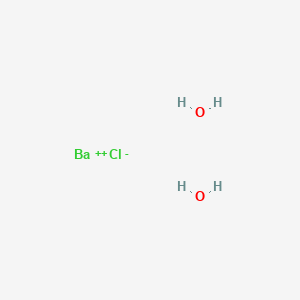


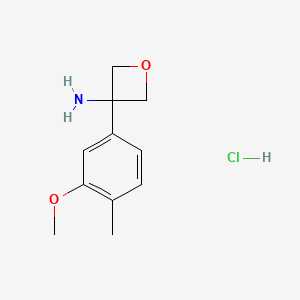
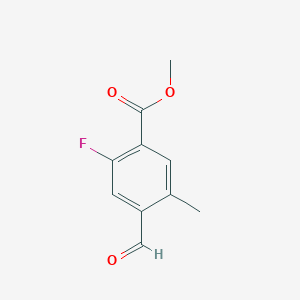
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
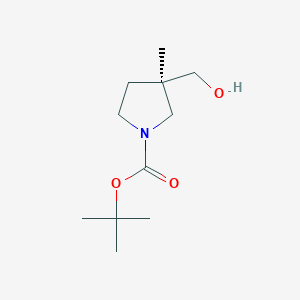

![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
